molecular formula C11H19N3O B3073211 1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile CAS No. 1017407-48-5

1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile

Cat. No.: B3073211
CAS No.: 1017407-48-5
M. Wt: 209.29 g/mol
InChI Key: BYXCXPPRCXFGQR-UHFFFAOYSA-N
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Description

1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile is a heterocyclic organic compound that features both morpholine and piperidine moieties

Preparation Methods

The synthesis of 1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile typically involves the reaction of 1-methyl-4-piperidone with morpholine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It may be used in the production of specialty chemicals and as a building block for more complex industrial compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and piperidine moieties allow it to bind effectively to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:

    4-Morpholinopiperidine: This compound shares the morpholine and piperidine moieties but lacks the nitrile group, which may affect its reactivity and binding properties.

    1-Methyl-4-piperidone: This compound is a precursor in the synthesis of this compound and lacks the morpholine moiety.

    4-Methylmorpholine: This compound contains the morpholine moiety but lacks the piperidine and nitrile groups.

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-morpholin-4-ylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-13-4-2-11(10-12,3-5-13)14-6-8-15-9-7-14/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXCXPPRCXFGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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